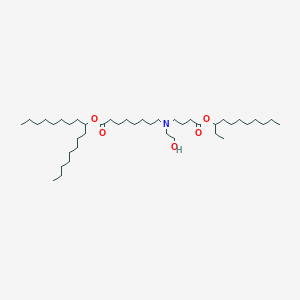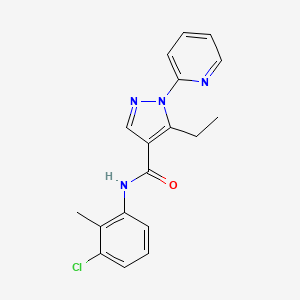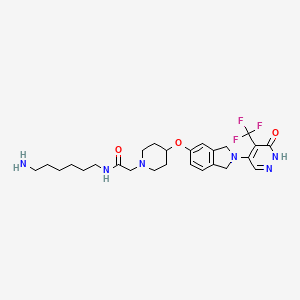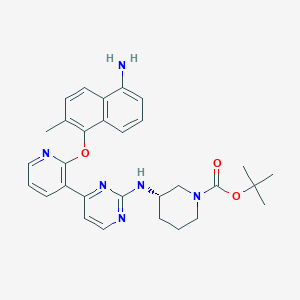![molecular formula C18H20N4O2 B13363427 2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale synthesis techniques that ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also modify the compound’s activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学的研究の応用
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes and interfere with DNA synthesis, which can lead to its antimicrobial and anticancer effects . The compound’s specific interactions with molecular pathways depend on its structure and the presence of specific functional groups.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide apart is its specific combination of functional groups and its potential for diverse pharmacological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
特性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4,6-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-10-12(2)20-18(24)16(11)17(23)19-9-8-15-21-13-6-4-5-7-14(13)22(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
InChIキー |
JKUXPBOILPNJHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC3=CC=CC=C3N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
